The History and Discovery of 3-Aminodibenzofuran: A Technical Guide
The History and Discovery of 3-Aminodibenzofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the history, discovery, and chemical properties of 3-Aminodibenzofuran. A key intermediate in the synthesis of various compounds with significant biological activities, this document outlines the original synthesis as pioneered by Henry Gilman and his collaborators. Detailed experimental protocols, quantitative data, and a discussion of its modern applications in medicinal chemistry and materials science are presented.
Introduction
3-Aminodibenzofuran is a heterocyclic aromatic amine built upon the rigid tricyclic dibenzofuran core. Its structure, featuring a reactive amino group, has made it a valuable building block in organic synthesis. The inherent π-conjugation of the dibenzofuran system also imparts interesting electronic properties, leading to its use in the development of advanced materials.[1] This guide delves into the foundational research that first brought this compound to light and provides a comprehensive overview of its synthesis and characterization.
History and Discovery
The foundational work on the chemistry of dibenzofuran and its derivatives was extensively carried out by the prolific American chemist Henry Gilman and his research group at Iowa State College. In a comprehensive series of papers titled "Dibenzofuran" published in the Journal of the American Chemical Society and The Journal of Organic Chemistry, they systematically explored the synthesis and reactivity of numerous dibenzofuran derivatives.
The first definitive synthesis of 3-Aminodibenzofuran is described in their 1956 publication, "Some Aminodibenzofurans and Derivatives".[2] This work was a culmination of their broader investigations into the substitution patterns of the dibenzofuran nucleus. The synthesis was achieved through the reduction of the corresponding 3-nitrodibenzofuran. This discovery was significant as it provided access to a key intermediate that could be further functionalized to explore structure-activity relationships of dibenzofuran-containing compounds.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Aminodibenzofuran is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO | [3] |
| Molecular Weight | 183.21 g/mol | [3] |
| CAS Registry Number | 4106-66-5 | [3] |
| Appearance | Solid | [4] |
| Melting Point | 85-117 °C (for 1-aminodibenzofuran, data for 3-isomer not specified in this source) | [4] |
Experimental Protocols
Historical Synthesis of 3-Aminodibenzofuran (Gilman et al.)
The original synthesis of 3-Aminodibenzofuran, as described by Gilman and his colleagues, involves a two-step process starting from dibenzofuran.[2]
Step 1: Nitration of Dibenzofuran to 3-Nitrodibenzofuran
While the specific paper on aminodibenzofurans refers to the nitro-compound as the starting material, Gilman's extensive work on dibenzofurans included detailed procedures for nitration. Typically, this would involve the treatment of dibenzofuran with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The reaction conditions would be carefully controlled to favor the formation of the 3-nitro isomer.
Step 2: Reduction of 3-Nitrodibenzofuran to 3-Aminodibenzofuran
The key final step is the reduction of the nitro group to an amine. The historical method employed was catalytic hydrogenation.
-
Reactants: 3-Nitrodibenzofuran, Hydrogen gas
-
Catalyst: Raney Nickel
-
Solvent: Ethanol
-
Procedure: 3-Nitrodibenzofuran is dissolved in ethanol, and a catalytic amount of Raney Nickel is added. The mixture is then subjected to a hydrogen atmosphere under pressure and elevated temperature until the theoretical amount of hydrogen is consumed.
-
Workup: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude 3-Aminodibenzofuran, which can be further purified by recrystallization.
The workflow for the historical synthesis can be visualized as follows:
Modern Synthetic Approaches
More contemporary methods for the synthesis of aminobenzofuran and aminodibenzofuran derivatives often employ different strategies, sometimes with improved yields and milder reaction conditions. For instance, a modern approach to a related compound, 1-aminodibenzofuran, involves the use of stannous chloride (SnCl₂) in concentrated hydrochloric acid for the reduction of the corresponding nitro compound.[4]
Modern Reduction of a Nitrodibenzofuran:
-
Reactants: 1-Nitrodibenzofuran, Stannous chloride (SnCl₂)
-
Solvent: Concentrated Hydrochloric Acid (HCl)
-
Procedure: To a stirred solution of 1-nitrodibenzofuran in concentrated HCl at 0°C, stannous chloride is added portion-wise. The reaction is stirred for several hours at low temperature.
-
Workup: The reaction is quenched with ice water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.[4]
This modern workflow can be represented as:
